N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2-Methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide features a cyclopenta[d]pyrimidinone core fused with a cyclopentane ring, substituted at position 4 with a sulfanyl-linked acetamide group. The acetamide moiety is further substituted with a 2-methoxyphenyl group, while the pyrimidinone nitrogen at position 1 is modified with a pyridin-2-ylmethyl chain.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-19-11-3-2-9-17(19)24-20(27)14-30-21-16-8-6-10-18(16)26(22(28)25-21)13-15-7-4-5-12-23-15/h2-5,7,9,11-12H,6,8,10,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAJYBFJJUZRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a pyrimidine core and a methoxyphenyl group. Its chemical formula can be represented as follows:
This complex structure contributes to its diverse biological activities.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific phospholipases, which are crucial in various cellular processes. For instance, studies have highlighted the inhibition of lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Pyrazolo[1,5-a]pyrimidines, similar in structure, have demonstrated selective protein inhibition and anticancer activity .
- Neurotropic Effects : There is emerging evidence suggesting that derivatives of this compound may exhibit neurotropic effects, potentially influencing anxiety and depression pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) utilized a drug library to identify novel anticancer compounds. Among the screened compounds, those structurally related to N-(2-methoxyphenyl)-2-{...} exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Pharmacological Profiling
In another investigation focusing on the pharmacological properties of similar compounds, researchers observed that modifications in the pyrimidine core significantly impacted the compounds' ability to inhibit specific enzymes involved in lipid metabolism. This study provided insights into optimizing drug design for therapeutic applications .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent . Research indicates that derivatives of pyrimidine and pyridine compounds exhibit significant activity against various cancer cell lines. The structural features of N-(2-methoxyphenyl)-2-{...} suggest that it may inhibit key enzymes involved in cancer progression, particularly those associated with mutant isocitrate dehydrogenase (IDH) pathways.
Case Study: Inhibition of IDH Mutants
A study highlighted the effectiveness of pyrimidine derivatives in targeting mutant IDH proteins, which are implicated in gliomas and acute myeloid leukemia (AML). The compound's structural analogs showed promising inhibitory effects on these enzymes, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
The compound also exhibits potential antimicrobial properties , making it a candidate for developing new antibiotics. The presence of the pyridine ring has been linked to enhanced activity against bacterial strains, including resistant strains.
Research Findings
In vitro studies demonstrated that similar compounds with pyridine and methoxy groups displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure could yield even more potent antimicrobial agents .
Neuropharmacological Applications
Another area of interest is the compound's possible role in neuropharmacology . The methoxyphenyl group may enhance blood-brain barrier permeability, allowing it to affect central nervous system (CNS) targets.
Potential Mechanisms
Research has indicated that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety. The interaction with serotonin and dopamine receptors could be an avenue for further investigation .
Development of Novel Therapeutics
The unique structure of N-(2-methoxyphenyl)-2-{...} opens avenues for the development of novel therapeutics targeting various diseases beyond cancer and infections.
Innovative Drug Design
The compound's ability to act as a scaffold for drug design allows researchers to create libraries of derivatives that can be screened for additional biological activities. This approach is crucial in drug discovery processes aimed at finding effective treatments for complex diseases .
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of N-(2-methoxyphenyl)-2-{...} is essential for its application in research.
Synthesis Techniques
Recent patents have described efficient synthetic routes for producing this compound, emphasizing the use of palladium-catalyzed reactions that enhance yield and purity . These methods are vital for scaling up production for further studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
a. Cyclopenta[d]pyrimidinone vs. Pyrimidine/Thienopyrimidine Derivatives
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): A simpler pyrimidine core lacking fused rings, which may reduce steric hindrance but also decrease conformational stability .
- N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): A thieno[3,2-d]pyrimidine core replaces cyclopenta[d]pyrimidinone, introducing a sulfur atom that could alter electronic properties and solubility .
b. Substituent Effects on Acetamide and Aromatic Groups
Crystallographic and Structural Stability
- Hydrogen Bonding : Acetamide derivatives (e.g., ) stabilize crystal structures via N–H⋯O and N–H⋯N interactions, a feature likely conserved in the target compound .
Q & A
Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introduction of the sulfanyl group via thiol-pyrimidine coupling under inert conditions (e.g., DMF, 80°C) .
- Acetamide formation : Reacting intermediates with activated carbonyl agents (e.g., chloroacetyl chloride) in the presence of triethylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key parameters include reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for pyrimidine:thiol). Yield optimization (e.g., 70–85%) requires controlled temperature and anhydrous conditions .
Q. How can spectroscopic and elemental analysis validate the compound’s structural integrity?
- Methodological Answer :
- 1H NMR : Confirm substituent positions via characteristic shifts:
- Pyridine protons: δ 8.2–8.5 ppm (doublet, J = 4–6 Hz) .
- Methoxyphenyl protons: δ 3.8–4.0 ppm (singlet for OCH3) .
- Elemental Analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) using combustion analysis .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~500–550) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC50 determination via dose-response curves) .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 values calculated after 48-hour exposure .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values in µM–nM range) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation (acetone/water, 1:1) to grow single crystals. Monitor for intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine rings) .
- Data collection : Synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets. Analyze torsion angles (e.g., dihedral angles between pyridine and pyrimidine rings: 42–68°) .
- Refinement : SHELXL-2018 for anisotropic displacement parameters. Validate with R-factor < 0.05 .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core modifications : Replace cyclopenta[d]pyrimidin-4-yl with pyrazolo[4,3-d]pyrimidine to assess ring size impact on bioactivity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the 2-methoxyphenyl moiety to modulate lipophilicity (logP calculations via ChemDraw) .
- Functional group swaps : Substitute sulfanyl with sulfone groups to evaluate metabolic stability (e.g., liver microsome assays) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein PDB IDs (e.g., 3ERT for kinases). Set grid boxes to cover active sites (20 × 20 × 20 Å) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å). Analyze hydrogen bond occupancy (>50% during simulation) .
- ADMET prediction : SwissADME for bioavailability (TPSA < 140 Ų, logP < 5) and toxicity (AMES test via ProTox-II) .
Q. How should researchers address contradictions in biological activity data across assays?
- Methodological Answer :
- Assay validation : Cross-check results with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Buffer optimization : Adjust pH (7.0–7.4) and ionic strength (150 mM NaCl) to minimize false negatives in cell-based assays .
- Batch variability : Re-synthesize compound lots and repeat assays to confirm reproducibility (±10% IC50 variance acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
